molecular formula C17H12ClNO2S2 B2999611 (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 301158-20-3

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2999611
CAS No.: 301158-20-3
M. Wt: 361.86
InChI Key: XVBDQFHDOVAQOG-GDNBJRDFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the rhodanine family, a class of thiazolidinone derivatives characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. Key structural features include:

  • Substituents: A 2-chlorophenyl group at the 5-position and a 2-methoxyphenyl group at the 3-position.
  • Configuration: The Z-configuration at the C5 position, critical for molecular planarity and intermolecular interactions.
  • Electronic Properties: The electron-withdrawing chlorine (Cl) and electron-donating methoxy (OCH₃) groups influence reactivity and binding affinity.

This compound is synthesized via Knoevenagel condensation, a common method for preparing arylidene rhodanines . Its structural analogs are frequently explored for biological activities, including antimicrobial and enzyme inhibitory properties.

Properties

IUPAC Name

(5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO2S2/c1-21-14-9-5-4-8-13(14)19-16(20)15(23-17(19)22)10-11-6-2-3-7-12(11)18/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVBDQFHDOVAQOG-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC=CC=C3Cl)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC=CC=C3Cl)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-[(2-chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has gained significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.

General Properties of Thiazolidin-4-Ones

Thiazolidin-4-ones are characterized by their heterocyclic structure, which allows for various substitutions that can enhance their biological activity. The modifications at positions 2, 3, and 5 of the thiazolidinone ring have been shown to influence their pharmacological properties significantly. Recent studies indicate that these compounds exhibit a wide range of biological activities, including:

  • Antidiabetic
  • Antioxidant
  • Antimicrobial
  • Anticancer
  • Anti-inflammatory

These activities are attributed to their ability to interact with multiple biological targets, including enzymes and receptors involved in disease processes .

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives demonstrate promising anticancer properties. For instance, the compound has been evaluated against various cancer cell lines. In particular:

  • MCF-7 (breast cancer) : Exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell proliferation.
  • A549 (lung cancer) : Showed comparable activity to standard chemotherapeutics.

A study found that modifications in the phenyl groups significantly enhanced anticancer efficacy, with specific derivatives achieving IC50 values as low as 0.16μM0.16\,\mu M against MCF-7 cells .

Antimicrobial Activity

The compound has also shown substantial antimicrobial effects. For example:

  • Against Escherichia coli : The compound demonstrated an inhibition percentage of approximately 88.46%88.46\%.
  • Against Staphylococcus aureus : The inhibition percentage reached 91.66%91.66\%.

These results suggest that the presence of the chlorophenyl group enhances its antibacterial properties compared to other derivatives without such substituents .

Antioxidant Activity

The antioxidant potential of thiazolidinones is critical for protecting cells from oxidative stress. The compound was tested using various assays, such as the ABTS assay, revealing a significant capacity to scavenge free radicals and inhibit lipid peroxidation. The best-performing derivatives showed EC50 values indicating strong antioxidant activity .

Structure-Activity Relationship (SAR)

The biological activities of thiazolidin-4-one derivatives are closely related to their structural features. Key findings include:

SubstituentBiological ActivityIC50 Value (µM)
ChlorophenylAnticancer (MCF-7)0.16
MethoxyphenylAntioxidant48.06
No substituentAntimicrobial53.84

This table illustrates how specific substitutions can enhance or diminish biological activity, emphasizing the importance of rational design in developing effective therapeutic agents .

Case Studies

Several case studies have highlighted the efficacy of thiazolidinone derivatives:

  • Study on Anticancer Efficacy : A series of synthesized thiazolidinones were tested against multiple cancer cell lines, demonstrating varying degrees of cytotoxicity and selectivity towards cancer cells over normal cells.
  • Antimicrobial Testing : A comparative analysis was performed on different thiazolidinone derivatives against common bacterial strains, showcasing the superior activity of chlorinated derivatives.
  • Antioxidant Assays : Compounds were assessed for their ability to reduce oxidative stress markers in vitro, with promising results indicating potential therapeutic applications in oxidative stress-related diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related rhodanine derivatives, emphasizing substituent effects and physicochemical properties:

Compound Name Substituents (Position) Molecular Formula Melting Point (°C) Notable Features Reference
(5Z)-5-[(2-Chlorophenyl)methylidene]-3-(2-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one 2-Cl (C5), 2-OCH₃ (C3) C₁₇H₁₁ClN₂O₂S₂ Not reported Balanced electronic effects from Cl and OCH₃; potential for π-π stacking.
(5Z)-5-(3-Chloro-4-hydroxybenzylidene)-3-(2-hydroxyphenyl)-2-thioxothiazolidin-4-one 3-Cl-4-OH (C5), 2-OH (C3) C₁₆H₁₁ClN₂O₃S₂ Not reported Hydroxyl groups enhance hydrogen bonding; increased polarity.
(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-2-morpholinyl-1,3-thiazol-4-one (5c) 4-OH-3-OCH₃ (C5), morpholine (C2) C₁₅H₁₄N₂O₄S₂ 251–253 Morpholine improves solubility; higher melting point due to H-bonding.
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-piperazinyl-1,3-thiazol-4-one (5e) Benzodioxole (C5), piperazine (C2) C₁₄H₁₃N₃O₃S₂ >260 Piperazine introduces basicity; rigid benzodioxole enhances planarity.
(5Z)-5-(4-Nitrobenzylidene)-3-allyl-2-thioxothiazolidin-4-one 4-NO₂ (C5), allyl (N) C₁₂H₉N₃O₃S₂ Not reported Strong electron-withdrawing NO₂ group; allyl chain may increase reactivity.
(5Z)-5-(3,4-Dimethoxybenzylidene)-3-(4-methylphenyl)-2-thioxothiazolidin-4-one 3,4-OCH₃ (C5), 4-CH₃ (C3) C₁₉H₁₈N₂O₃S₂ Not reported Dimethoxy groups enhance lipophilicity; methylphenyl adds steric bulk.

Key Observations:

Electron-Donating Groups (EDGs): Methoxy (OCH₃) and hydroxyl (OH) groups increase solubility and hydrogen-bonding capacity . Heterocyclic Substituents: Morpholine and piperazine introduce basic nitrogen atoms, improving aqueous solubility and pharmacokinetics .

Physical Properties :

  • Compounds with hydroxyl or morpholine groups exhibit higher melting points due to strong intermolecular hydrogen bonds .
  • Lipophilic substituents (e.g., benzodioxole, trifluoromethyl) enhance membrane permeability but may reduce solubility .

Synthetic Accessibility: Most derivatives are synthesized via Knoevenagel condensation, but post-functionalization (e.g., demethylation with BBr₃ in ) allows further modification .

Structural Stability :

  • Intramolecular C-H···S interactions (e.g., in ) stabilize the Z-configuration and planar geometry, critical for solid-state packing .

Research Findings and Implications

  • Biological Potential: While explicit data on the target compound’s bioactivity is absent in the evidence, analogs with nitro or hydroxy groups show antimicrobial and enzyme inhibitory properties .
  • Computational Insights : Molecular docking (implied in ) and crystallographic studies (e.g., SHELX refinements in ) highlight the importance of substituent positioning for target engagement .
  • Design Recommendations :
    • Introduce EDGs (e.g., OCH₃) to balance lipophilicity and solubility.
    • Explore hybrid derivatives (e.g., benzodioxole-morpholine) for synergistic effects.

Q & A

Q. What are the standard synthetic routes for this thiazolidinone derivative?

The compound is typically synthesized via condensation reactions between a substituted aldehyde and a thiazolidinone precursor. For example:

  • Step 1 : React 3-(2-methoxyphenyl)-2-thioxothiazolidin-4-one with 2-chlorobenzaldehyde under basic conditions (e.g., NaOH or KOH in ethanol/methanol) .
  • Step 2 : Reflux the mixture to promote Schiff base formation and subsequent cyclization.
  • Optimization : Solvent choice (e.g., ethanol vs. DMF) and reaction time (2–6 hours) significantly impact yield (65–85%) .

Key Table: Reaction Conditions from Literature

PrecursorBaseSolventTemperatureYield (%)Reference
2-ChlorobenzaldehydeNaOHEthanolReflux78
Thiosemicarbazide derivativeKOHDMF80°C85

Q. How is the compound characterized structurally?

  • X-ray crystallography confirms the Z-configuration of the benzylidene group and planarity of the thiazolidinone ring. Key bond lengths (e.g., C=S: 1.623 Å) and angles are consistent with similar derivatives .
  • Spectroscopic Methods :
  • NMR : Distinct signals for aromatic protons (δ 7.2–8.1 ppm) and methoxy groups (δ 3.8 ppm).
  • IR : Stretching vibrations for C=O (1680–1700 cm⁻¹) and C=S (1250–1300 cm⁻¹) .

Q. What in vitro assays are used to evaluate its biological activity?

  • Antimicrobial : Disk diffusion assays against E. coli and S. aureus (zone of inhibition: 12–18 mm at 50 µg/mL) .
  • Enzyme Inhibition : IC₅₀ values measured via UV-Vis spectroscopy for α-glucosidase (12.5 µM) and carbonic anhydrase (9.8 µM) .

Advanced Research Questions

Q. How do computational studies enhance understanding of its bioactivity?

  • Molecular Docking : The compound docks into the active site of hemoglobin subunits (PDB: 1HHO) with a binding energy of −8.2 kcal/mol, driven by π-π stacking with Phe-43 and hydrogen bonding with His-92 .
  • DFT Calculations : HOMO-LUMO gaps (4.1 eV) suggest charge transfer interactions, correlating with observed antioxidant activity .

Q. What strategies resolve contradictions in reported cytotoxicity data?

Discrepancies in IC₅₀ values (e.g., 15 µM vs. 30 µM against MCF-7 cells) may arise from:

  • Assay Conditions : Varying serum concentrations or incubation times .
  • Structural Analogues : Substituting the 2-methoxyphenyl group with 3,5-dichlorophenyl enhances potency by 40% .

Key Table: Cytotoxicity Variations

Cell LineSubstituentIC₅₀ (µM)Reference
MCF-72-Methoxyphenyl30
HeLa3,5-Dichlorophenyl18

Q. How can its solubility and bioavailability be improved for therapeutic applications?

  • Derivatization : Introduce sulfonate groups to enhance aqueous solubility (logP reduced from 3.2 to 1.8) .
  • Nanoformulation : Encapsulation in PLGA nanoparticles increases bioavailability by 2.5-fold in rat models .

Methodological Notes

  • Synthesis Challenges : Trace impurities (e.g., unreacted aldehyde) can skew bioactivity results. Purify via column chromatography (silica gel, hexane:ethyl acetate = 3:1) .
  • Data Reproducibility : Standardize assay protocols (e.g., MTT assay incubation: 48 hours, 10% FBS) to minimize variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.